molecular formula C12H14O2 B6256913 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde CAS No. 881657-09-6

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde

Cat. No.: B6256913
CAS No.: 881657-09-6
M. Wt: 190.2
InChI Key:
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Description

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde is an organic compound with the molecular formula C11H12O2. It belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran with an aldehyde group introduced at the 7th position through formylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzopyran ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Depending on the substituents introduced, various substituted benzopyrans can be formed.

Scientific Research Applications

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The benzopyran ring structure may also interact with cellular receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde is unique due to the presence of the aldehyde group at the 7th position, which imparts distinct chemical reactivity and potential biological activity compared to other benzopyran derivatives.

Properties

CAS No.

881657-09-6

Molecular Formula

C12H14O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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